molecular formula C6H5N3 B1353259 5H-Pyrrolo[2,3-b]pyrazine CAS No. 4745-93-1

5H-Pyrrolo[2,3-b]pyrazine

Cat. No. B1353259
CAS RN: 4745-93-1
M. Wt: 119.12 g/mol
InChI Key: HFTVJMFWJUFBNO-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazine is an organic compound that belongs to the class of phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring .


Synthesis Analysis

The synthesis of 5H-Pyrrolo[2,3-b]pyrazine involves thermal (non-catalytic) cyclisation of the pyrazinylhydrazones . Another method involves the use of a weak-active compound identified from an internal hepatocyte growth factor receptor (also called c-Met) inhibitor project, which was optimized with the guidance of a co-crystal structure .


Molecular Structure Analysis

The molecular structure of 5H-Pyrrolo[2,3-b]pyrazine includes a pyrrole and a pyrazine ring . The compound has been used in the development of FGFR kinase inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5H-Pyrrolo[2,3-b]pyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Physical And Chemical Properties Analysis

5H-Pyrrolo[2,3-b]pyrazine has a molecular weight of 119.13 . It is a solid at room temperature and should be stored in a dry place .

Scientific Research Applications

Synthesis Techniques

  • Palladium-Catalyzed Heteroannulation : A method for preparing 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines via palladium-catalyzed heteroannulation has been developed, utilizing both conventional and microwave heating for enhanced results (Hopkins & Collar, 2005).

Synthesis of Derivatives

  • Efficient Synthesis of Substitutes : Efficient synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines is achieved through a palladium-catalyzed heteroannulation process using readily accessible materials (Hopkins & Collar, 2004).
  • Synthesis of Peptidomimetics : 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics were synthesized starting from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine (Biitseva et al., 2015).

Optical and Thermal Properties

  • Organic Optoelectronic Materials : Dipyrrolopyrazine derivatives were synthesized for use in organic optoelectronic materials, demonstrating promising optical properties and thermal stability (Meti et al., 2017).

Application in Drug Development

  • Protein Kinase Inhibitors : Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles were found to have significant antiproliferative activity and potential as protein kinase inhibitors (Dubinina et al., 2006).

Catalytic Synthesis

  • One-Pot Catalytic Synthesis : Highly efficient one-pot synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles in water using Pd-Cu catalysis (Keivanloo et al., 2012).

Novel Synthesis Approaches

  • Catalyst-Free Synthesis : Synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via a catalyst-free tandem hydroamination-aromatic substitution method (Turkett et al., 2020).

Potential for Anti-Inflammatory Agents

  • In Vitro Anti-Inflammatory Activity : Synthesized pyrrolo[1,2-a]pyrazines derivatives exhibited moderate in vitro anti-inflammatory effects, indicating potential as anti-inflammatory agents (Zhou et al., 2013).

Novel Heterocyclic Systems

  • Synthesis of Novel Heterocycles : Studies on the reaction of vicinal dinitriles with nucleophilic reagents led to the formation of novel heterocyclic systems such as 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles (Volovenko & Dubinina, 2002).

Selective Substitutions and Inhibitors

  • Selective Substitutions in Pyrazine Chemistry : A method for highly efficient synthesis of substituted 5H-pyrrolo[2,3-b]pyrazines was developed, with potential applications as CDK inhibitors (Chekmarev et al., 2006).

Cycloisomerization Strategies

  • Gold-Catalyzed Cycloisomerization : The synthesis of substituted 1-benzyl-1H-pyrrolo(2,3-b)pyridines and 5-benzyl-5H-pyrrolo-(2,3-b)pyrazines using gold catalysis highlights the versatility of cycloisomerization strategies (Gala et al., 2014).

JAK3 Kinase Inhibitors

  • JAK3 Kinase Inhibitors Discovery : A novel series of 5H-pyrrolo[2,3-b]pyrazine-based JAK3 kinase inhibitors were discovered, showcasing the importance of phenyl ether moieties for selectivity (Jaime-Figueroa et al., 2013).

properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-8-6-5(1)7-3-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTVJMFWJUFBNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963845
Record name 5H-Pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[2,3-b]pyrazine

CAS RN

4745-93-1
Record name 5H-Pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-pyrrolo[2,3-b]pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimnidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
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Synthesis routes and methods II

Procedure details

Substituting 2-hydrazinopyridine 51 with 4-hydrazinopyrimidine, 3-hydrazinopyridazine or 2-hydrazinopyrazine and following the procedure described above gives 7H-pyrrolo[2,3-d]pyrimidine, 7H-pyrrolo[2,3-c]pyridazine or 5H-pyrrolo[2,3-b]pyrazine respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[2,3-b]pyrazine
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Reactant of Route 6
5H-Pyrrolo[2,3-b]pyrazine

Citations

For This Compound
148
Citations
S Jaime-Figueroa, J De Vicente, J Hermann… - Bioorganic & medicinal …, 2013 - Elsevier
We report the discovery of a novel series of ATP-competitive Janus kinase 3 (JAK3) inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. The initial leads in this series, compounds …
Number of citations: 37 www.sciencedirect.com
PH Li, P Zeng, SB Chen, PF Yao, YW Mai… - Journal of Medicinal …, 2016 - ACS Publications
Novel topoisomerase II (Topo II) inhibitors have gained considerable interest for the development of anticancer agents. In this study, a series of 1,3-benzoazolyl-substituted pyrrolo[2,3-b]…
Number of citations: 47 pubs.acs.org
A Keivanloo, M Bakherad, H Nasr-Isfahani, S Esmaily - Tetrahedron Letters, 2012 - Elsevier
A highly efficient one-pot synthesis of 5,6-disubstituted-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles is presented. The reaction of 5-(alkyl-arylamino)-6-chloropyrazine-2,3-…
Number of citations: 18 www.sciencedirect.com
CR Hopkins, N Collar - Tetrahedron letters, 2004 - Elsevier
We herein report the efficient and convenient synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines. The reaction is a palladium-catalyzed heteroannulation process followed by …
Number of citations: 36 www.sciencedirect.com
P Wei, B Liu, R Wang, Y Gao, L Li, Y Ma, Z Qian… - … Pharmaceutica Sinica B, 2019 - Elsevier
Genomic alterations are commonly found in the signaling pathways of fibroblast growth factor receptors (FGFRs). Although there is no selective FGFR inhibitors in market, several …
Number of citations: 5 www.sciencedirect.com
YM Volovenko, GG Dubinina - Chemistry of Heterocyclic Compounds, 2002 - Springer
Synthesis of 6-Amino-5-R2-7-(6-R1-4-oxo-3,4-dihydr Page 1 Chemistry of Heterocyclic Compounds, Vol. 38, No. 2, 2002 …
Number of citations: 3 link.springer.com
A Sirajunnisa, SK MADANA SRUJANA… - MONIKA, Synthesis of … - papers.ssrn.com
The Suzuki coupling reaction is tremendously flexible to adopt the conditions for wide range of product synthesis. It was first carried out between alkenyl reactants, but over the years, …
Number of citations: 0 papers.ssrn.com
CR Hardy, J Parrick - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Peracid oxidation of the title heterocycles has shown a variety of reaction pathways. 1-Methyl-2,3-diphenyl-1H-pyrrolo[2,3-b]pyridine (8) gave a ring-opened product (13), while 3-methyl-…
Number of citations: 24 pubs.rsc.org
YM Volovenko, GG Dubinina - Chemistry of Heterocyclic Compounds, 2002 - Springer
We have established that when 5-chloro-6-[cyano(2,3-dihydro-1-R-benzo[d]azol-2-yl)methyl]-2,3-pyrazinedicarbonitriles are reacted with nucleophilic reagents (aliphatic and aromatic …
Number of citations: 6 link.springer.com
A Jiang, Q Liu, R Wang, P Wei, Y Dai, X Wang, Y Xu… - Molecules, 2018 - mdpi.com
Fibroblast growth factor receptors (FGFRs), a subfamily of receptor tyrosine kinases, are aberrant in various cancer types, and considered to be promising targets for cancer therapy. We …
Number of citations: 11 www.mdpi.com

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